Bitopertin (R enantiomer) is a selective inhibitor of glycine transporter type 1 (GlyT1), a protein involved in the reuptake of glycine, an important neurotransmitter in the central nervous system. This compound is primarily investigated for its potential therapeutic applications in treating conditions such as schizophrenia and erythropoietic protoporphyria. By inhibiting GlyT1, Bitopertin increases glycine levels in the synaptic cleft, thereby enhancing glutamatergic neurotransmission, which is crucial for cognitive functions and mood regulation.
Bitopertin is classified as a pharmaceutical compound under the category of glycine transporter inhibitors. It is identified by the chemical identifier 845614-12-2 and has been the subject of various clinical studies aimed at understanding its efficacy and safety profile in treating psychiatric and hematological disorders .
The synthesis of Bitopertin (R enantiomer) typically involves enantioselective catalysis, which is crucial for producing enantiomerically pure compounds. One common method includes using chiral catalysts in organocascade reactions that facilitate the formation of multiple chemical bonds while generating stereogenic centers with high selectivity.
Industrial production often employs large-scale enantioselective synthesis or chiral resolution techniques. Solid-phase extraction combined with chiral high-performance liquid chromatography is frequently used for the enantiomeric separation of racemic mixtures, ensuring the purity required for therapeutic applications.
Bitopertin (R enantiomer) has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a GlyT1 inhibitor. The specific arrangement of atoms and bonds allows it to interact selectively with the GlyT1 transporter.
The molecular formula of Bitopertin is C19H22F3N3O3S, and it has a molecular weight of 427.45 g/mol. The compound features a benzoylpiperazine backbone, which is essential for its binding affinity to GlyT1 .
Bitopertin primarily undergoes noncompetitive inhibition reactions against GlyT1. The inhibitory effect is quantified by an IC50 value of approximately 25 nanomolar, indicating its potency in blocking glycine reuptake at this transporter .
The stability of Bitopertin under various conditions allows it to be stored effectively; it remains stable at -20°C for up to three years in powder form and at -80°C for two years when dissolved in solvents. The primary result of its inhibition mechanism is an increase in glycine concentration within the synaptic cleft, which enhances NMDA receptor-mediated neurotransmission.
Bitopertin functions by binding to GlyT1, leading to a blockade of glycine reuptake. This action results in elevated extracellular glycine levels, which are crucial for activating NMDA receptors involved in synaptic plasticity—a fundamental process for learning and memory . The compound's mechanism demonstrates its potential to modulate neurotransmission positively, particularly in conditions characterized by impaired glutamatergic signaling.
Bitopertin (R enantiomer) appears as a white to off-white solid. It exhibits good solubility in organic solvents but limited solubility in water, which is typical for many pharmaceutical compounds.
Bitopertin (R enantiomer) has notable scientific uses:
Bitopertin R enantiomer (RG1678 R enantiomer) is a potent, noncompetitive inhibitor of the glycine transporter 1 (GlyT1), which regulates glycine availability in synaptic clefts. Biochemical studies reveal that Bitopertin binds to an allosteric site on GlyT1, distinct from the substrate-binding domain, thereby preventing glycine translocation without competing with glycine itself. This is evidenced by its ability to inhibit [³H]glycine uptake in CHO cells expressing human GlyT1b (hGlyT1b) with an IC₅₀ of 25 ± 2 nM [1] [2]. Kinetic analyses demonstrate noncompetitive inhibition patterns, as Bitopertin reduces the maximum velocity (Vmax) of glycine transport without altering the Michaelis constant (Km), confirming its action is independent of glycine concentration [8] [10].
Equilibrium binding assays show Bitopertin displaces the radiolabeled GlyT1 inhibitor [³H]ORG24598 with a Ki of 8.1 nM, indicating high-affinity stabilization of GlyT1 in a conformation that obstructs glycine reuptake [1]. This mechanism prolongs glycine dwell time in the synaptic space, facilitating NMDA receptor modulation.
Table 1: Inhibition Kinetics of Bitopertin at GlyT1
Parameter | Value | Experimental System | Reference |
---|---|---|---|
hGlyT1b IC₅₀ | 25 ± 2 nM | CHO cells ([³H]glycine uptake) | [1] |
mGlyT1b IC₅₀ | 22 ± 5 nM | CHO cells ([³H]glycine uptake) | [1] |
[³H]ORG24598 Ki | 8.1 nM | hGlyT1b membrane binding | [1] |
Inhibition Mode | Noncompetitive (↓Vmax) | Kinetic analysis | [8] |
By inhibiting GlyT1, Bitopertin elevates extracellular glycine concentrations, which acts as an obligatory co-agonist at the glycine modulatory site (GMS) of NMDA receptors (NMDARs). In vivo microdialysis studies in rats demonstrate that oral Bitopertin (1–30 mg/kg) induces a dose-dependent increase in striatal glycine levels, peaking at 2.5 times baseline at 30 mg/kg [1] [6]. This elevation enhances NMDAR function by promoting glycine binding to GluN1 subunits, a prerequisite for glutamate-induced channel activation [3] [7].
Notably, Bitopertin augments NMDAR-dependent synaptic plasticity. At 100 nM, it enhances long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons, but this effect diminishes at 300 nM, suggesting an inverted U-shaped dose-response relationship [1] [7]. This aligns with in vivo findings where Bitopertin attenuates hyperlocomotion induced by NMDA antagonists like phencyclidine (PCP) by restoring NMDAR hypofunction [6] [7]. The glycine surge also mitigates oxidative stress in erythroid cells by reducing heme synthesis, highlighting downstream metabolic impacts beyond synaptic modulation [6].
Table 2: Neurochemical and Physiological Effects of Bitopertin
Effect | Experimental Outcome | Model System | Reference |
---|---|---|---|
Striatal glycine increase | 2.5× baseline at 30 mg/kg p.o. | Rat microdialysis | [1] |
CSF glycine increase | Dose-dependent (1–10 mg/kg) at 3h post-dose | Rat CSF sampling | [1] |
LTP enhancement | Significant at 100 nM; absent at 300 nM | Hippocampal slices | [1] |
PCP-induced hyperactivity attenuation | Effective at 0.3–10 mg/kg p.o. | Mouse locomotor assay | [1] |
Heme synthesis reduction | Decreased PPIX synthesis in erythroid cells | In vitro cell model | [6] |
Bitopertin exhibits exceptional selectivity for GlyT1 over the structurally related glycine transporter GlyT2 (SLC6A5). Functional assays show no inhibition of hGlyT2-mediated glycine uptake at concentrations up to 30 μM (IC₅₀ >30 μM), which is >1,200-fold lower potency compared to GlyT1 [1] [2] [10]. Broad pharmacological profiling against 86 targets—including ion channels, receptors, and enzymes—confirmed negligible activity (<41% inhibition at 10 μM) for all off-targets [2] [4].
Notably, Bitopertin does not inhibit human ether-à-go-go-related gene (hERG) potassium channels (IC₅₀ >20 μM), indicating a low risk of cardiotoxicity [2] [10]. Recent in silico studies suggest potential interactions with other SLC6 transporters (e.g., PROT/SLC6A7 and DAT/SLC6A3), but experimental validation remains lacking [9]. The R enantiomer specificity is critical, as it contributes to reduced off-target effects compared to racemic mixtures.
Table 3: Selectivity Profile of Bitopertin
Target | Activity | Experimental System | Reference |
---|---|---|---|
GlyT2 (hGlyT2) | IC₅₀ >30 μM (no inhibition) | CHO cells ([³H]glycine uptake) | [1] |
hERG channel | IC₅₀ >20 μM | Patch-clamp assay | [2] |
CYP450 enzymes | No inhibition (≥10 μM) | Human liver microsomes | [10] |
Monoamine transporters | <41% inhibition at 10 μM | Radioligand binding panels | [2] |
SLC6A7 (PROT) | In silico binding predicted | Molecular docking | [9] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1